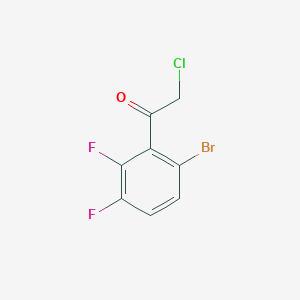

6'-Bromo-2',3'-difluorophenacyl chloride

Description

Properties

Molecular Formula |

C8H4BrClF2O |

|---|---|

Molecular Weight |

269.47 g/mol |

IUPAC Name |

1-(6-bromo-2,3-difluorophenyl)-2-chloroethanone |

InChI |

InChI=1S/C8H4BrClF2O/c9-4-1-2-5(11)8(12)7(4)6(13)3-10/h1-2H,3H2 |

InChI Key |

AGLBORIQZRNRIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C(=O)CCl)Br |

Origin of Product |

United States |

Preparation Methods

Halogenation and Fluorination of Aromatic Precursors

Selective bromination at the 6' position and fluorination at 2' and 3' positions are critical steps. According to patent literature on related halogenated phenacyl compounds, halogenation can be conducted using bromine chloride (BrCl) or elemental bromine under controlled temperature to avoid overbromination. Fluorination is often introduced via electrophilic fluorination reagents or by starting from fluorinated aromatic precursors.

Formation of Phenacyl Chloride Moiety

The phenacyl chloride group is usually introduced by chlorination of the corresponding phenacyl alcohol or phenacyl intermediate. A common method involves treating the phenacyl precursor with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in the presence of a catalyst or solvent such as dimethylformamide (DMF), which acts as an activator.

Representative Synthesis Procedure (Adapted from Related Compounds)

Notes on Reaction Parameters

- Temperature control is essential during halogenation to prevent over-substitution.

- Use of DMF as an activator in chlorination improves reaction efficiency and yield.

- Extraction and drying steps use standard organic solvents such as methylene dichloride and magnesium sulfate.

- Final purification often involves column chromatography or recrystallization from anhydrous solvents.

Research Findings and Data

While direct data on 6'-Bromo-2',3'-difluorophenacyl chloride are limited, analogous compounds such as halogenated phenacyl chlorides have been synthesized with yields ranging from 60% to 85% under optimized conditions. Fluorinated aromatic precursors can be prepared via nucleophilic aromatic substitution or electrophilic fluorination, with careful control to maintain regioselectivity.

Comparative Table of Preparation Parameters for Related Phenacyl Chlorides

Summary of Preparation Method Analysis

- The synthesis of 6'-Bromo-2',3'-difluorophenacyl chloride involves multi-step halogenation and chlorination.

- Bromination is best done using bromine chloride under controlled low temperature to ensure regioselectivity.

- Fluorination requires starting from fluorinated aromatic rings or selective electrophilic fluorination.

- Chlorination to form the phenacyl chloride group is efficiently achieved using phosphorus oxychloride in the presence of DMF.

- Purification involves organic solvent extraction and chromatographic techniques.

- Reaction parameters such as temperature, reagent stoichiometry, and solvent choice critically influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

6’-Bromo-2’,3’-difluorophenacyl chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenacyl derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

6’-Bromo-2’,3’-difluorophenacyl chloride has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the synthesis of bioactive compounds and as a probe in biochemical studies.

Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6’-Bromo-2’,3’-difluorophenacyl chloride depends on its application. In nucleophilic substitution reactions, the chloride group is displaced by a nucleophile, forming a new bond. In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, facilitated by a palladium catalyst, to form carbon-carbon bonds.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 6'-Bromo-2',3'-difluorophenacyl chloride with structurally related halogenated aromatic compounds:

Key Observations:

- Substituent Positions: The target compound’s difluoro substitution (2',3') distinguishes it from mono-fluoro analogs like 2-Bromo-6-fluorobenzoyl chloride.

- Functional Groups: Benzoyl chloride derivatives (e.g., 2-Bromo-6-fluorobenzoyl chloride) exhibit higher reactivity in nucleophilic substitutions compared to acetophenones (e.g., 3'-Bromo-2'-fluoroacetophenone), which are more stable but less reactive .

- Halogen Effects: Bromine’s bulkiness in α-Bromo-2,4-dichloroacetophenone may slow reaction kinetics compared to fluorine-containing analogs, where smaller halogens reduce steric hindrance .

Physicochemical Properties

- Solubility : Difluoro and bromo groups in the target compound reduce polarity, enhancing solubility in organic solvents (e.g., THF, DCM) compared to carboxylic acid derivatives like 2-(3,6-Dibromo-2,4-difluorophenyl)acetic acid, which exhibit higher polarity and water solubility .

- Thermal Stability: Benzoyl chlorides generally decompose at lower temperatures (<200°C) than acetophenones due to the labile chloride group .

Research Findings and Trends

- Pharmaceutical Relevance : Fluorinated benzoyl chlorides are prioritized in drug development for their metabolic stability and bioavailability. The target compound’s difluoro substitution aligns with trends in kinase inhibitor design .

- Synthetic Challenges: Bromine’s steric bulk in α-Bromo-2,4-dichloroacetophenone complicates regioselective reactions, whereas fluorine’s small size in the target compound allows precise functionalization .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 6'-Bromo-2',3'-difluorophenacyl chloride, and how do reaction conditions affect yield and purity?

- Answer: The synthesis typically involves bromination and fluorination of phenacyl chloride precursors. Key steps include:

- Halogenation: Sequential bromination (using Br₂ or NBS) and fluorination (via electrophilic substitution with F₂ or fluorinating agents like Selectfluor®) under controlled temperatures (0–25°C) to avoid over-halogenation .

- Catalyst optimization: FeBr₃ or AlCl₃ enhances regioselectivity during bromination .

- Purification: Column chromatography or recrystallization improves purity (>95%), with yields influenced by solvent polarity (e.g., DCM vs. THF) and reaction time .

Q. Which spectroscopic techniques are most effective for characterizing 6'-Bromo-2',3'-difluorophenacyl chloride, and what key spectral features should researchers monitor?

- Answer:

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns (e.g., doublets for fluorinated protons at δ 7.2–7.8 ppm) and deshielded carbonyl carbons (δ 170–175 ppm) .

- IR Spectroscopy: Confirm the C=O stretch (~1740 cm⁻¹) and C-Br/F vibrations (600–800 cm⁻¹) .

- Mass Spectrometry: Monitor molecular ion clusters ([M]⁺ at m/z 280–285) and isotopic patterns (Br/F signatures) .

Q. What are the primary applications of 6'-Bromo-2',3'-difluorophenacyl chloride in organic synthesis, and how do its substituents influence reactivity?

- Answer:

- Nucleophilic substitution: The bromine atom acts as a leaving group, enabling Suzuki couplings or SNAr reactions, while fluorine enhances electrophilicity at the carbonyl .

- Cross-coupling: Used to synthesize biaryl systems in drug discovery, with fluorines improving metabolic stability .

- Polymer chemistry: Serves as a monomer for fluorinated polymers with enhanced thermal resistance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes when using 6'-Bromo-2',3'-difluorophenacyl chloride in cross-coupling reactions?

- Answer: Contradictions often arise from varying substituent effects or catalytic systems. Methodological approaches include:

- Catalyst screening: Compare Pd(PPh₃)₄ vs. XPhos-Pd-G3 for coupling efficiency .

- Solvent effects: Polar aprotic solvents (DMF, DMSO) may stabilize intermediates better than THF .

- Computational modeling: Use DFT calculations to predict regioselectivity and transition states .

Q. What experimental strategies are recommended for optimizing the regioselectivity of nucleophilic substitution reactions involving 6'-Bromo-2',3'-difluorophenacyl chloride?

- Answer:

- Directed metalation: Employ directing groups (e.g., -OMe) to guide nucleophilic attack at the 6'-bromo position .

- Temperature control: Lower temperatures (-20°C) favor kinetic control, reducing side reactions .

- Additive screening: Use crown ethers to enhance fluoride ion mobility in SN2 pathways .

Q. How should researchers design in vitro assays to evaluate the bioactivity of 6'-Bromo-2',3'-difluorophenacyl chloride, considering potential cytotoxicity?

- Answer:

- Cell line selection: Test on cancer (e.g., leukemia HL-60) and normal (e.g., HEK293) cells to assess selectivity .

- Dose-response curves: Use concentrations ranging from 1–100 µM to determine IC₅₀ values .

- Mechanistic studies: Combine enzyme inhibition assays (e.g., kinase profiling) with apoptosis markers (caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.